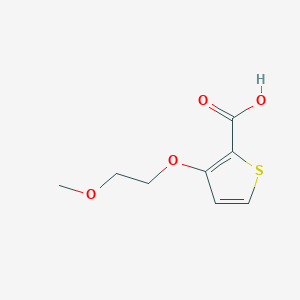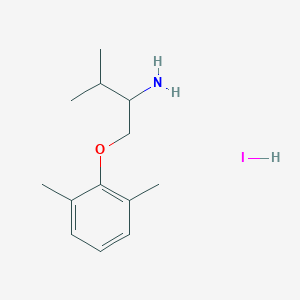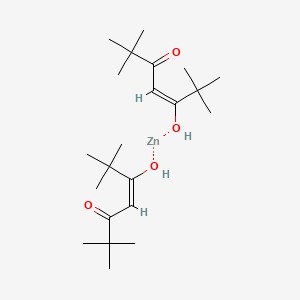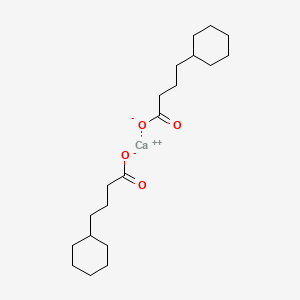
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the carbamoyl, propionamido, and methoxyphenyl groups through various organic reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, such as converting amides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties can be investigated for developing new drugs or treatments.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate include other thiophene derivatives with carbamoyl and amido groups. Examples include:
- Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
- Methyl 5-((2-nitrophenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C18H20N2O5S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O5S/c1-5-13(21)20-17-14(18(23)25-4)10(2)15(26-17)16(22)19-11-8-6-7-9-12(11)24-3/h6-9H,5H2,1-4H3,(H,19,22)(H,20,21) |
Clé InChI |
HZHAZNRBMCERIH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OC)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)





